prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a trimethoxyphenyl group, and an enyl side chain
Preparation Methods
The synthesis of prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trimethoxyphenyl Group: This step often involves a substitution reaction where the trimethoxyphenyl group is introduced to the core structure.
Addition of the Enyl Side Chain: The enyl group can be added through an alkylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and anti-viral properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit enzymes like Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 . These interactions lead to various biological effects, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar compounds to prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate include:
Trimethoprim: A dihydrofolate reductase inhibitor used as an antibiotic.
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and has anti-cancer properties.
The uniqueness of this compound lies in its specific structural features and the presence of the trimethoxyphenyl group, which imparts distinct biological activities .
Properties
IUPAC Name |
prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-8-9-33-22(28)16-12(2)24-20-18(21(27)26(4)23(29)25(20)3)17(16)13-10-14(30-5)19(32-7)15(11-13)31-6/h8,10-11,17,24H,1,9H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPZWYFLBVORAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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